Isoquinoline-4-carboxylic acid
CAS No.: 7159-36-6
Cat. No.: VC2321439
Molecular Formula: C10H7NO2
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7159-36-6 |
---|---|
Molecular Formula | C10H7NO2 |
Molecular Weight | 173.17 g/mol |
IUPAC Name | isoquinoline-4-carboxylic acid |
Standard InChI | InChI=1S/C10H7NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,(H,12,13) |
Standard InChI Key | MCVMLYSLPCECGO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=NC=C2C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C=NC=C2C(=O)O |
Introduction
Chemical Properties and Structure
Isoquinoline-4-carboxylic acid is characterized by its unique molecular structure combining an isoquinoline ring system with a carboxylic acid functional group at position 4. The compound has distinctive chemical identifiers that facilitate its identification and tracking in scientific literature.
Chemical Identifiers
Parameter | Value |
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CAS Number | 7159-36-6 |
Molecular Formula | C₁₀H₇NO₂ |
Molecular Weight | 173.17 g/mol |
MDL Number | MFCD00094344 |
InChI Key | MCVMLYSLPCECGO-UHFFFAOYSA-N |
PubChem CID | 459768 |
IUPAC Name | isoquinoline-4-carboxylic acid |
SMILES | OC(=O)C1=CN=CC2=CC=CC=C12 |
The chemical structure consists of a bicyclic isoquinoline core with a carboxylic acid substituent at the 4-position . This structural arrangement contributes to the compound's unique chemical reactivity and biological interactions.
Structural Basis
The parent compound, isoquinoline, is a heterocyclic aromatic compound and represents a structural isomer of quinoline. Both isoquinoline and quinoline are classified as benzopyridines, composed of a benzene ring fused to a pyridine ring . The isoquinoline scaffold serves as the structural backbone in many naturally occurring alkaloids, and the addition of a carboxylic acid at the 4-position creates a compound with enhanced functionality and reactivity patterns.
Physical Properties
Isoquinoline-4-carboxylic acid exhibits physical properties that influence its handling, storage, and application in various research contexts. While the parent compound isoquinoline exists as a colorless, hygroscopic liquid above its melting point (which solidifies into platelets), the 4-carboxylic acid derivative typically presents as a solid compound with specific solubility characteristics .
The carboxylic acid group significantly alters the solubility profile compared to the parent isoquinoline. While detailed solubility data specific to isoquinoline-4-carboxylic acid is limited in the provided sources, the compound likely exhibits enhanced solubility in basic aqueous solutions due to deprotonation of the carboxylic acid group. It likely maintains good solubility in polar organic solvents such as alcohols, DMSO, and DMF, which is typical for heterocyclic carboxylic acids.
Hazard Category | Details |
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GHS Signal Word | Warning |
Hazard Statements | Causes serious eye irritation. May cause respiratory irritation. Harmful in contact with skin. Causes skin irritation. Harmful if swallowed. Harmful if inhaled. |
Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. Avoid breathing dust/fume/gas/mist/vapors/spray. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
These safety considerations highlight the importance of proper personal protective equipment and handling procedures when working with this compound . Researchers and laboratory personnel should adhere to institutional safety protocols and refer to the material safety data sheet (MSDS) for comprehensive safety information.
Applications and Research Significance
Isoquinoline-4-carboxylic acid demonstrates considerable versatility in its applications across multiple scientific disciplines. The compound's utility spans pharmaceutical development, organic synthesis, biochemical research, material science, and analytical chemistry.
Pharmaceutical Applications
The compound serves as a key building block in pharmaceutical development, particularly for medications targeting neurological disorders . The isoquinoline scaffold is present in numerous bioactive compounds, and the 4-carboxylic acid derivative provides an additional point for structural modification and optimization in drug discovery efforts.
The strategic positioning of the carboxylic acid group at the 4-position is particularly significant, as this position has been identified as a "hot spot in medicinal chemistry" . This suggests that modifications at this position can significantly influence the biological activity and pharmacological properties of derivatives.
Organic Synthesis
Isoquinoline-4-carboxylic acid functions as a versatile intermediate in organic synthesis, offering a framework for creating complex molecules . The compound's dual functionality—aromatic heterocycle and carboxylic acid—provides synthetic chemists with multiple options for derivatization and further transformation.
The carboxylic acid group can participate in various reactions including esterification, amide formation, reduction, and decarboxylation, allowing for diverse structural modifications. These transformations enable the creation of compound libraries for structure-activity relationship studies in drug discovery and materials research.
Material Science
The compound's unique properties make it suitable for developing advanced materials, including polymers and coatings with enhanced performance characteristics . The aromatic heterocyclic structure can contribute to thermal stability and specific optical properties in material applications.
Analytical Chemistry
Isoquinoline-4-carboxylic acid finds applications in analytical chemistry methods, particularly chromatography, where it assists in identifying and quantifying compounds in complex mixtures . Its UV absorbance properties and potential for specific molecular interactions make it valuable in analytical contexts.
Synthesis Methods
The synthesis of isoquinoline-4-carboxylic acid has presented challenges to organic chemists, with recent advancements offering more efficient routes to this valuable compound.
Recent Synthetic Approaches
Recent research has focused on developing more efficient methods for synthesizing isoquinoline-4-carboxylic acid and its derivatives. One significant advancement involves a copper-catalyzed cascade reaction that enables the synthesis of polysubstituted isoquinolin-1(2H)-ones .
This approach utilizes a Ugi postcyclization strategy, employing ammonia and 2-halobenzoic acids as key building blocks. The protocol demonstrates broad substrate scope and good functional group tolerance, allowing for excellent molecular diversity in the products. Importantly, this method makes free 4-carboxy-isoquinolone generally accessible by a convergent multicomponent reaction protocol for the first time .
The synthetic pathway involves:
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Initial Ugi multicomponent reaction to form intermediates
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Copper-catalyzed C–C coupling/annulation reaction
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Formation of the isoquinoline core structure
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Generation of the 4-carboxylic acid derivative
This synthetic methodology represents a significant advancement in accessing isoquinoline-4-carboxylic acid and related structures efficiently and with structural diversity.
Research Applications and Bioactivity
Isoquinoline-4-carboxylic acid and structurally related compounds have demonstrated significant bioactivity in various research contexts. While specific data on isoquinoline-4-carboxylic acid itself is limited in the provided sources, structurally related compounds such as quinoline-4-carboxylic acid derivatives have shown remarkable biological activity.
Enzyme Inhibition
Quinoline-4-carboxylic acid derivatives, which are structurally similar to isoquinoline-4-carboxylic acid, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . These compounds demonstrated significant inhibition of:
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Human tissue-nonspecific alkaline phosphatase (h-TNAP)
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Tissue-specific human intestinal alkaline phosphatase (h-IAP)
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Human placental alkaline phosphatase (h-PLAP)
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Human germ cell alkaline phosphatase (h-GCAP)
Some derivatives showed remarkable potency, with IC₅₀ values in the nanomolar range. For example, one derivative was identified as a potent inhibitor of h-TNAP with an IC₅₀ value of 22 ± 1 nM . This suggests potential for similarly structured isoquinoline-4-carboxylic acid derivatives in enzyme inhibition applications.
Medicinal Chemistry Applications
The isoquinoline scaffold is recognized for its presence in numerous bioactive compounds and natural products. The 4-carboxylic acid derivative provides an additional point for structural modification, making it particularly valuable in medicinal chemistry.
Derivatives of isoquinoline-4-carboxylic acid can be transformed into more complex structures with enhanced bioactivity. For instance, some derivatives can be converted into medicinally relevant tetracyclic scaffolds that have been reported as inhibitors of topoisomerase I . These transformations highlight the potential of isoquinoline-4-carboxylic acid as a starting point for developing biologically active compounds.
Supplier | Purity | Typical Quantities |
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Thermo Scientific | 97% | 250 mg, 1 g |
Frontier Specialty Chemicals | Not specified | Various |
Chem-Impex | Not specified | Various |
Commercial availability facilitates research applications across multiple disciplines, contributing to the compound's utility in various scientific contexts.
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